

An In-depth Technical Guide to 2-Amino-3,4-dimethoxybenzoic Acid

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Compound of Interest

Compound Name:	2-Amino-3,4-dimethoxybenzoic acid
CAS No.:	5701-87-1
Cat. No.:	B2403357

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Executive Summary

2-Amino-3,4-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest within the pharmaceutical and chemical research sectors. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups makes it a versatile molecular building block for the synthesis of more complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, key applications in drug development, methods for analytical characterization, and essential safety protocols. The content herein is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this valuable intermediate.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all subsequent research and development. The formal IUPAC name for the topic compound is **2-Amino-3,4-**

dimethoxybenzoic acid. It is crucial to distinguish it from its isomers, such as 2-Amino-4,5-dimethoxybenzoic acid, as the positional chemistry dictates its reactivity and utility.

The key identifiers and properties are summarized below for clarity and quick reference.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	2-Amino-3,4-dimethoxybenzoic acid	N/A
Synonyms	3,4-Dimethoxyanthranilic acid	N/A
CAS Number	50419-58-4	PubChem
Molecular Formula	C ₉ H ₁₁ NO ₄	PubChem
Molecular Weight	197.19 g/mol	PubChem
Appearance	White to off-white crystalline powder	[1]
Melting Point	168-172 °C	Vendor Data
Solubility	Slightly soluble in water; Soluble in alcohols, DMSO	[2]
pKa (Strongest Acidic)	~4.2 (Predicted)	[2]
pKa (Strongest Basic)	~2.5 (Predicted, for the amine)	[2]

Note: Some properties, like pKa, are often predicted via computational models for specialized compounds and should be confirmed experimentally where critical.

Synthesis of 2-Amino-3,4-dimethoxybenzoic acid

The synthesis of this compound typically starts from a more readily available precursor, 3,4-dimethoxybenzoic acid (veratric acid). A common and logical synthetic strategy involves nitration followed by reduction. This two-step process is reliable and scalable for laboratory purposes.

Synthetic Rationale and Causality

The chosen synthetic pathway leverages fundamental principles of electrophilic aromatic substitution and subsequent functional group transformation.

- **Nitration:** The benzene ring of 3,4-dimethoxybenzoic acid is activated by the two electron-donating methoxy groups. The carboxylic acid group is a deactivating meta-director. However, the powerful activating effect of the methoxy groups dominates, directing the incoming electrophile (the nitronium ion, NO_2^+) to the ortho and para positions relative to them. The position ortho to the 3-methoxy group and meta to the carboxylic acid (the C2 position) is sterically accessible and electronically favored, leading to the formation of 2-nitro-3,4-dimethoxybenzoic acid. Using a controlled nitrating agent like nitric acid in a sulfuric acid medium provides the necessary electrophile strength while managing reaction exothermicity.
- **Reduction:** The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and stereospecificity. A palladium-on-carbon (Pd/C) catalyst is highly effective for reducing aromatic nitro groups under a hydrogen atmosphere. The reaction proceeds until the nitro group is fully reduced to the primary amine, yielding the final product.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **2-Amino-3,4-dimethoxybenzoic acid**.

Detailed Synthesis Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

- **Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dimethoxybenzoic acid (1.0 eq).
- **Cooling:** Cool the flask in an ice-salt bath to 0-5 °C.
- **Acid Addition:** Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while maintaining the internal temperature below 10 °C.
- **Nitrating Mixture:** Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-cooled in an ice bath.
- **Reaction:** Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow addition prevents overheating and the formation of dinitrated byproducts.
- **Stirring:** After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
- **Quenching:** Carefully pour the reaction mixture onto crushed ice. The product, 2-nitro-3,4-dimethoxybenzoic acid, will precipitate as a solid.
- **Isolation:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 2-Nitro-3,4-dimethoxybenzoic Acid

- **Setup:** To a hydrogenation flask, add the dried 2-nitro-3,4-dimethoxybenzoic acid (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
- **Catalyst:** Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric.
- **Hydrogenation:** Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂) from a balloon or a pressurized system (typically 1-3 atm).

- **Reaction:** Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
- **Filtration:** Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
Causality: The Celite prevents the fine catalyst particles from passing through, which is crucial for product purity and safety (to prevent the catalyst from igniting the solvent upon drying).
- **Isolation:** Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude **2-Amino-3,4-dimethoxybenzoic acid**.
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

Applications in Research and Drug Development

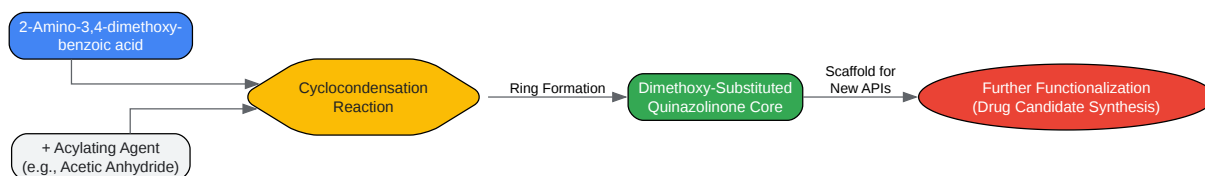
The utility of **2-Amino-3,4-dimethoxybenzoic acid** stems from its identity as a substituted anthranilic acid derivative. Anthranilic acids are privileged scaffolds in medicinal chemistry, serving as precursors to a wide array of bioactive heterocycles.

Key Role as a Synthetic Intermediate

This compound is a valuable intermediate for synthesizing novel pharmaceuticals.[3] Its functional groups—the nucleophilic amine, the carboxylic acid, and the electron-rich aromatic ring—allow for diverse chemical transformations. It is a key building block for synthesizing quinazolinones, benzodiazepines, and other heterocyclic systems that form the core of many therapeutic agents.

Example Application: Synthesis of a Quinazolinone Core

Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The amino and carboxylic acid groups of **2-Amino-3,4-dimethoxybenzoic acid** can readily undergo condensation reactions to form this heterocyclic core.



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Caption: Role as a precursor in quinazolinone synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for **2-Amino-3,4-dimethoxybenzoic acid**

Technique	Expected Features
^1H NMR	- Aromatic protons (2H, distinct signals on the trisubstituted ring).- Methoxy protons (6H, two singlets, ~3.8-4.0 ppm).- Amine protons (2H, broad singlet, chemical shift is solvent-dependent).- Carboxylic acid proton (1H, very broad singlet, >10 ppm, may not be observed).
^{13}C NMR	- Carbonyl carbon (~168-172 ppm).- Aromatic carbons (6 signals, including quaternary carbons attached to functional groups).- Methoxy carbons (~55-60 ppm).
FT-IR (KBr)	- N-H stretching (two bands, ~3300-3500 cm^{-1}).- O-H stretching of carboxylic acid (broad band, ~2500-3300 cm^{-1}).- C=O stretching of carboxylic acid (~1670-1700 cm^{-1}).- C-O stretching of methoxy groups (~1200-1300 cm^{-1}).
Mass Spec (MS)	- $[\text{M}+\text{H}]^+$: 198.0761 (for $\text{C}_9\text{H}_{12}\text{NO}_4^+$)- $[\text{M}-\text{H}]^-$: 196.0615 (for $\text{C}_9\text{H}_{10}\text{NO}_4^-$)

Note: Actual chemical shifts and peak positions can vary based on the solvent, concentration, and instrument used.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure personnel safety. A full Safety Data Sheet (SDS) should always be consulted before use.

- Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.[5][6]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [6]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]
 - Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[6]
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

Conclusion

2-Amino-3,4-dimethoxybenzoic acid is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable starting point for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, properties, and applications, as presented in this guide, empowers researchers to leverage its full potential in the quest for new therapeutic agents and advanced materials.

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